molecular formula C25H25FN4O3 B3956575 5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE

5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE

Cat. No.: B3956575
M. Wt: 448.5 g/mol
InChI Key: VGDUPHRTVPUMKD-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group, a piperazine ring, a nitro group, and a phenylethylamine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is then reacted with 2-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound’s interactions with various biological targets, such as dopamine receptors, make it a valuable tool for studying neurotransmission and receptor binding.

    Pharmacology: Its effects on cellular pathways and mechanisms of action are investigated to understand its potential as a drug candidate.

    Industrial Applications: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline stands out due to its unique combination of functional groups, which allows it to interact with a wide range of biological targets. Its fluorobenzoyl group enhances its binding affinity to certain receptors, while the nitro group provides additional sites for chemical modification and interaction .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluorophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)22-10-11-24(30(32)33)23(18-22)27-13-12-19-4-2-1-3-5-19/h1-11,18,27H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDUPHRTVPUMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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